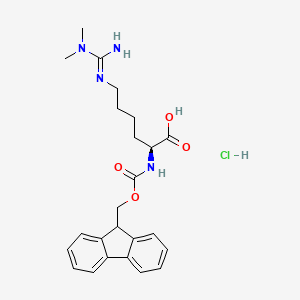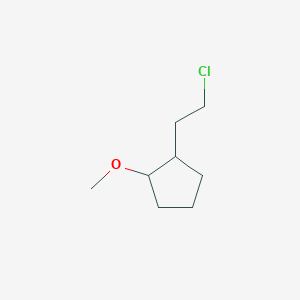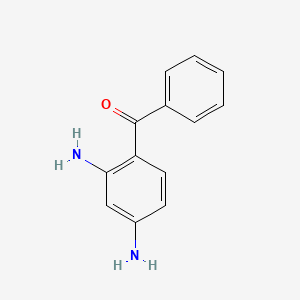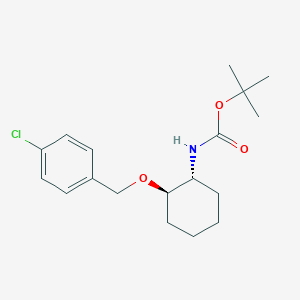
tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate is an organic compound with the molecular formula C18H26ClNO3 and a molecular weight of 339.86 g/mol . This compound is a derivative of carbamate, which is an organic compound derived from carbamic acid. It is known for its unique chemical structure, which includes a tert-butyl group, a trans-2-((4-chlorobenzyl)oxy)cyclohexyl group, and a carbamate group.
Méthodes De Préparation
The synthesis of tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate involves several steps. One common method includes the reaction of trans-2-((4-chlorobenzyl)oxy)cyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
tert-Butyl (trans-2-((4-chlorobenzyl)oxy)cyclohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: This compound has a similar structure but contains a hydroxyethyl group instead of a chlorobenzyl group.
tert-Butyl benzyl(4-hydroxybutyl)carbamate: This compound features a benzyl group and a hydroxybutyl group, differing from the chlorobenzyl and cyclohexyl groups in the target compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H26ClNO3 |
|---|---|
Poids moléculaire |
339.9 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R)-2-[(4-chlorophenyl)methoxy]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-15-6-4-5-7-16(15)22-12-13-8-10-14(19)11-9-13/h8-11,15-16H,4-7,12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1 |
Clé InChI |
IBXGZPRXBKZDFT-HZPDHXFCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


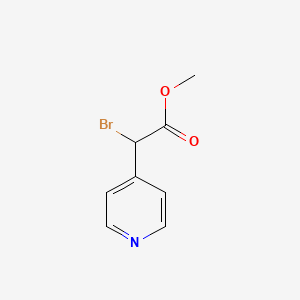
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)

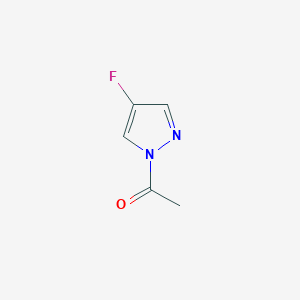


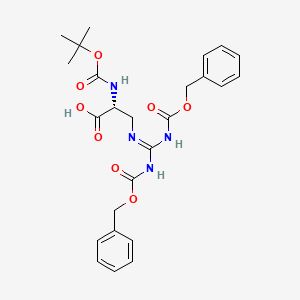
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)
